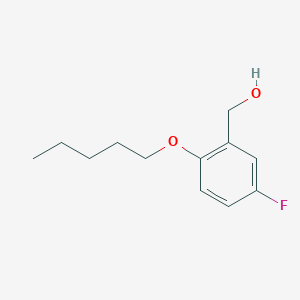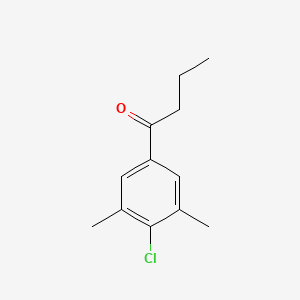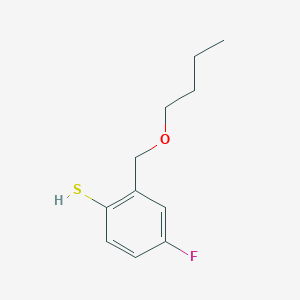
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a methyl group and a pentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-hydroxyphenylacetic acid with pentyl bromide, followed by reduction of the resulting ester to yield the desired alcohol. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation step, and a reducing agent such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: The major products include 2-(2-Methyl-4-(pentyloxy)phenyl)acetone or 2-(2-Methyl-4-(pentyloxy)phenyl)acetaldehyde.
Reduction: The major product is 2-(2-Methyl-4-(pentyloxy)phenyl)ethane.
Substitution: The major products depend on the substituent introduced, such as 2-(2-Methyl-4-(pentyloxy)phenyl)ethyl chloride or 2-(2-Methyl-4-(pentyloxy)phenyl)ethylamine.
科学的研究の応用
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-4-(methoxy)phenyl)ethanol
- 2-(2-Methyl-4-(ethoxy)phenyl)ethanol
- 2-(2-Methyl-4-(butoxy)phenyl)ethanol
Uniqueness
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol is unique due to the presence of the pentyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(2-methyl-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-10-16-14-7-6-13(8-9-15)12(2)11-14/h6-7,11,15H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOIVRXCXUPIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7993489.png)










![4-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7993571.png)
![O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate](/img/structure/B7993583.png)

